molecular formula C18H19FN2O3 B5628851 6-fluoro-4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)quinolin-2(1H)-one

6-fluoro-4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)quinolin-2(1H)-one

Cat. No. B5628851
M. Wt: 330.4 g/mol
InChI Key: OVLLDERUXNVKKE-UHFFFAOYSA-N
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Description

The compound of interest is related to a class of fluorinated quinolone derivatives, which are notable for their antibacterial activities. These compounds often feature complex molecular structures with fluorine and azaspiro moieties, contributing to their biological efficacy against various pathogens.

Synthesis Analysis

Synthesis of related quinolone derivatives involves multi-step chemical reactions, starting from basic fluoroaniline or nitroaniline precursors. The process may include cyclization, fluorination, and incorporation of azaspiro moieties to achieve the final compound. Such synthetic routes are designed to introduce specific functional groups that enhance the compound's antibacterial properties (Murugesan et al., 2008).

properties

IUPAC Name

6-fluoro-4-(2-oxa-9-azaspiro[4.5]decane-9-carbonyl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c19-12-2-3-15-13(8-12)14(9-16(22)20-15)17(23)21-6-1-4-18(10-21)5-7-24-11-18/h2-3,8-9H,1,4-7,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLLDERUXNVKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)CN(C1)C(=O)C3=CC(=O)NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)quinolin-2(1H)-one

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